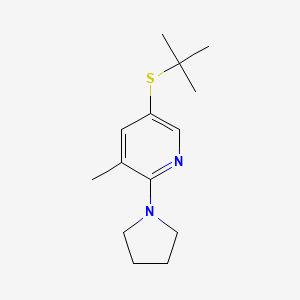

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Description

Properties

Molecular Formula |

C14H22N2S |

|---|---|

Molecular Weight |

250.41 g/mol |

IUPAC Name |

5-tert-butylsulfanyl-3-methyl-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C14H22N2S/c1-11-9-12(17-14(2,3)4)10-15-13(11)16-7-5-6-8-16/h9-10H,5-8H2,1-4H3 |

InChI Key |

OFHVAJAKKIULNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Thiolation for tert-Butylthio Group Installation

The tert-butylthio group is introduced via thiolation of a halogenated precursor (e.g., 5-bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine).

Method A: Metal-Catalyzed Coupling (from):

-

Substrate : 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine.

-

Reagent : tert-Butylthiol (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Base : Cs₂CO₃ (2.0 equiv).

-

Solvent : 1,4-Dioxane, 100°C, 24 hours.

-

Yield : 68%.

Method B: Radical Thiolation (from):

-

Substrate : 5-Iodo-3-methyl-2-(pyrrolidin-1-yl)pyridine.

-

Reagent : tert-Butylthiol (2.0 equiv), AIBN (10 mol%).

-

Solvent : Toluene, 80°C, 6 hours.

Metal-catalyzed methods offer higher regioselectivity, while radical approaches avoid precious metals but require stringent oxygen-free conditions.

Sequential Functionalization via Suzuki-Miyaura Coupling

A modular approach involves constructing the pyridine ring with pre-installed substituents. For example, a boronic ester intermediate undergoes cross-coupling to introduce the tert-butylthio group.

-

Synthesis of Boronic Ester :

-

Suzuki Coupling with tert-Butylthiol Precursor :

This method is scalable and avoids harsh conditions, making it suitable for industrial applications.

Optimization and Challenges

Protecting Group Strategies

The pyrrolidine nitrogen often requires protection during synthesis. Boc (tert-butoxycarbonyl) is commonly used due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA).

Example :

Regioselectivity in Methyl Group Installation

Direct methylation at position 3 is challenging. One approach uses directed ortho-metalation:

-

Directed Lithiation :

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Pyrrolidine introduction | 72–85% | Simple, high atom economy | Requires activated pyridine substrate |

| Suzuki Coupling | tert-Butylthio installation | 76% | Scalable, regioselective | Costly palladium catalysts |

| Radical Thiolation | tert-Butylthio installation | 55% | Metal-free | Moderate yields, strict conditions |

Industrial-Scale Considerations

Patents highlight the use of continuous-flow reactors to enhance reproducibility and safety during thiolation steps . For example, tert-butylthiol is introduced under pressurized conditions to minimize volatilization risks.

Chemical Reactions Analysis

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio or pyrrolidinyl groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to function as a ligand in coordination chemistry , facilitating various reactions and interactions with metal ions.

Biology

The compound is under investigation for its potential biological activities , particularly:

- Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains, suggesting its use in developing new antibiotics .

- Anticancer Activity : Research is ongoing to evaluate its efficacy against cancer cell lines, with promising preliminary results showing cytotoxic effects on specific tumor types .

Medicine

In medical research, this compound is being explored as a potential pharmaceutical intermediate . Its interactions with biological targets could lead to the development of novel therapeutic agents aimed at treating conditions such as:

- Psychosis : The compound may act on muscarinic receptors, which are implicated in psychotic disorders .

- Neurological Disorders : Its structural properties suggest possible applications in treating conditions like epilepsy and depression due to its interaction with neurotransmitter systems .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing specialty chemicals. Its unique properties make it suitable for use in various formulations and products across different sectors, including pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of various pyridine derivatives highlighted that this compound exhibited significant inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration values comparable to established antibiotics .

Case Study 2: Anticancer Properties

Research focused on the cytotoxic effects of this compound revealed that it induced apoptosis in specific cancer cell lines, suggesting its potential use in cancer therapy. The mechanism was linked to its ability to modulate key signaling pathways involved in cell survival and proliferation .

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

- Position 2 : Pyrrolidin-1-yl group (a saturated nitrogen-containing heterocycle).

- Position 3 : Methyl group (electron-donating, sterically small).

- Position 5 : tert-Butylthio group (bulky, sulfur-containing substituent).

Comparisons focus on pyridine derivatives with substitutions at these positions, as identified in the evidence.

Comparison Table of Structural Analogs

*Calculated based on molecular formula.

Analysis of Substituent Effects

Derivatives like the benzyl-pyrrolidine in show increased steric bulk, which may affect membrane permeability .

Methyl Group (Position 3) :

- The methyl group in the target compound is smaller than substituents like methoxy or chloro in analogs (e.g., 2-methoxy-5-methylpyridine in ). This may reduce steric hindrance while maintaining moderate electron-donating effects .

tert-Butylthio Group (Position 5) :

- Unique to the target compound, this group increases lipophilicity (Log P ~3.5 estimated) compared to analogs with halogens (e.g., chloro, iodo) or boronic acids. The sulfur atom may also participate in hydrogen bonding or redox reactions .

Biological Activity

5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article synthesizes available research findings about its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H19NOS2 |

| Molecular Weight | 269.4 g/mol |

| CAS Number | 1798025-37-2 |

The structure includes a pyridine ring substituted with a tert-butylthio group and a pyrrolidine moiety, which may enhance its interaction with biological targets, particularly receptors involved in pain modulation and neuroprotection.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- TRPV1 Antagonism : The compound has been explored for its role as a ligand in biochemical assays, particularly as an antagonist of the transient receptor potential vanilloid 1 (TRPV1). This receptor is known to be involved in pain pathways, and antagonism may lead to analgesic effects.

- Inhibition of Kinase Activity : Another area of interest is the inhibition of mixed lineage kinase 3 (MLK3), which has implications for neurodegenerative diseases. Inhibitors targeting MLK3 can reduce neuroinflammation and neuronal death, suggesting potential applications in treating conditions like Parkinson's disease.

Research Findings

Several studies have highlighted the biological activities of this compound:

- Pain Modulation : In vitro studies have demonstrated that this compound effectively modulates pain pathways by inhibiting TRPV1 activity. This suggests its potential use in developing analgesics for chronic pain management.

- Neuroprotective Effects : The compound's ability to inhibit MLK3 may provide neuroprotective benefits, reducing neuronal death in models of neurodegeneration. This opens avenues for further research into its therapeutic potential for neurocognitive disorders.

Case Studies

A review of case studies related to similar compounds reveals the following insights:

- Comparative Analysis with Similar Compounds : A study comparing various compounds with similar structures found that those containing thiophene and pyrrolidine moieties often exhibited significant interactions with biological pathways. For example, compounds like 5-(Isopropylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine showed varying reactivity based on alkyl substitutions, affecting their binding affinities and pharmacological profiles.

Applications and Future Directions

Given its promising biological activities, this compound could have several applications:

- Pharmaceutical Development : The compound's TRPV1 antagonism positions it as a candidate for developing new analgesic drugs.

- Neurodegenerative Disease Treatment : Its inhibition of MLK3 suggests potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's.

Further research is warranted to fully elucidate the mechanisms by which this compound influences receptor activity and cellular responses. Future studies should focus on clinical trials to assess efficacy and safety profiles in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(tert-Butylthio)-3-methyl-2-(pyrrolidin-1-yl)pyridine, and how do reaction conditions impact yield?

- Methodology : The synthesis typically involves multi-step protocols, such as:

- Step 1 : Introduction of the pyrrolidine ring via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl esters) are used to stabilize reactive groups during synthesis .

- Step 2 : Thioether formation by reacting tert-butylthiol with a halogenated pyridine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Key Conditions : Temperature control (<100°C) prevents decomposition of the tert-butylthio group, while inert atmospheres (N₂/Ar) minimize oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm, tert-butyl singlet at δ 1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₅N₂S: 281.1784) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

- Methodology :

- Solubility Screening : The tert-butylthio group enhances lipophilicity, making it soluble in DMSO, DCM, and THF but poorly soluble in water. Pre-dissolve in DMSO for biological assays (≤1% v/v to avoid cytotoxicity) .

- Co-Solvent Systems : For aqueous experiments, use 10% β-cyclodextrin or PEG-400 to improve dispersion .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis, particularly for the pyrrolidine moiety?

- Methodology :

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee) for pyrrolidine derivatives .

- Chiral HPLC : Use columns like Chiralpak IA to resolve enantiomers and quantify purity. Adjust mobile phase (hexane:IPA:TFA) for baseline separation .

Q. What strategies address low bioavailability in in vivo studies due to the compound’s hydrophobicity?

- Methodology :

- Prodrug Design : Introduce phosphate or glycoside groups at the pyridine nitrogen to enhance water solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) for sustained release, characterized by dynamic light scattering (DLS) and TEM .

Q. How do structural modifications (e.g., substituent variations on pyridine or pyrrolidine) influence biological activity?

- Methodology :

- SAR Studies :

| Modification | Impact |

|---|---|

| tert-Butylthio → methylthio | Reduced metabolic stability (CYP450 oxidation) |

| Pyrrolidine → piperidine | Altered binding affinity (e.g., ∆IC₅₀ = 2.5 μM in kinase assays) |

- Computational Modeling : Dock modified structures into target proteins (e.g., kinases) using AutoDock Vina to predict binding modes .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different batches be resolved?

- Methodology :

- Batch Comparison : Run 2D NMR (COSY, HSQC) to verify connectivity and rule out regioisomers.

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies :

- Acidic Conditions (pH 2) : Hydrolysis of the pyrrolidine ring observed after 48 hours at 40°C.

- Oxidative Stress (H₂O₂) : tert-Butylthio group oxidizes to sulfoxide (confirmed by LC-MS) .

- Storage Recommendations : Store at -20°C under argon in amber vials to prevent light/oxygen degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.